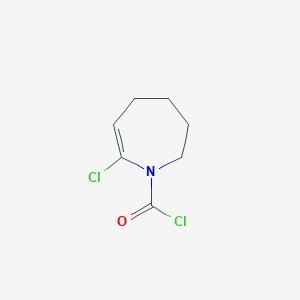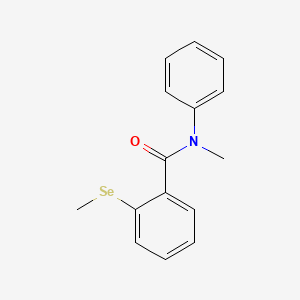
4-Methyl-n-propylbenzenesulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-n-propylbenzenesulfinamide is a sulfonamide compound with the chemical formula C10H15NO2S. This compound is structurally characterized by a sulfonamide group attached to a benzene ring substituted with a methyl group at the para position and a propyl group at the nitrogen atom. Sulfonamides, commonly referred to as “sulfa drugs,” have been widely used in medicinal chemistry due to their ability to inhibit various enzymes and improve biological functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methyl-n-propylbenzenesulfinamide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenesulfonyl chloride with propylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-methylbenzenesulfonyl chloride and propylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methylbenzenesulfonyl chloride is added dropwise to a solution of propylamine in an appropriate solvent (e.g., dichloromethane) at low temperature. The mixture is then stirred at room temperature for several hours.
Product Isolation: The resulting this compound is isolated by filtration, washed with water, and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve functional group tolerance .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-n-propylbenzenesulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Nitro, bromo, or sulfonyl-substituted derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-n-propylbenzenesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfonamide derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-methyl-n-propylbenzenesulfinamide involves the inhibition of specific enzymes. For instance, it inhibits acetylcholinesterase (AChE) by binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound also targets butyrylcholinesterase (BChE), which plays a role in the hydrolysis of choline-based esters .
Comparación Con Compuestos Similares
4-Methyl-n-propylbenzenesulfinamide is structurally similar to other sulfonamide compounds, such as:
4-Methylbenzenesulfonamide: Lacks the propyl group, making it less hydrophobic.
N-Propylbenzenesulfonamide: Lacks the methyl group on the benzene ring.
Tacrine-p-toluenesulfonamide derivatives: These compounds contain the this compound moiety and are effective inhibitors of AChE and BChE.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its enzyme inhibitory properties and potential therapeutic applications .
Propiedades
Número CAS |
6873-85-4 |
|---|---|
Fórmula molecular |
C10H15NOS |
Peso molecular |
197.30 g/mol |
Nombre IUPAC |
4-methyl-N-propylbenzenesulfinamide |
InChI |
InChI=1S/C10H15NOS/c1-3-8-11-13(12)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3 |
Clave InChI |
UXZYSOZBCNGQJE-UHFFFAOYSA-N |
SMILES canónico |
CCCNS(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)
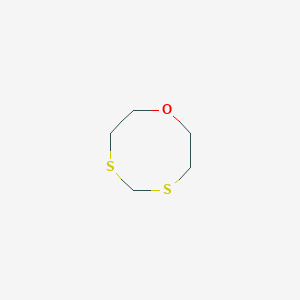
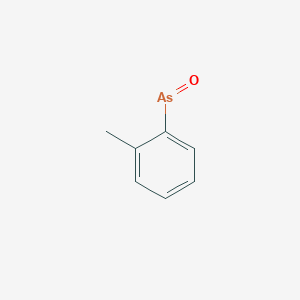
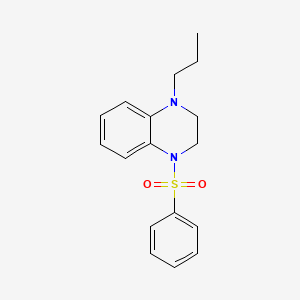
![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)

![1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole](/img/structure/B14735212.png)
![9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro-](/img/structure/B14735213.png)
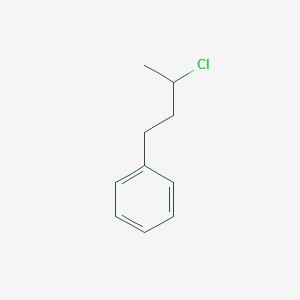
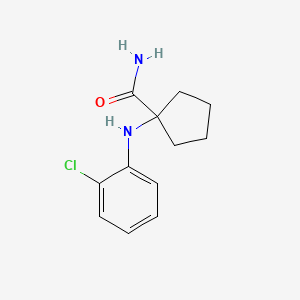
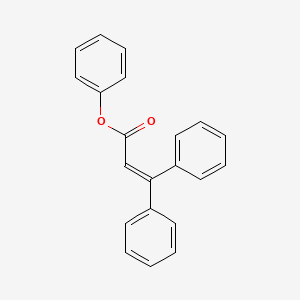
![Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside](/img/structure/B14735246.png)
